1-(3-(3-Methyl-1,2,4-oxadiazol-5-yl)-4-phenylpyrrolidin-1-yl)-3-(phenylthio)propan-1-one
Description
Properties
IUPAC Name |
1-[3-(3-methyl-1,2,4-oxadiazol-5-yl)-4-phenylpyrrolidin-1-yl]-3-phenylsulfanylpropan-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23N3O2S/c1-16-23-22(27-24-16)20-15-25(14-19(20)17-8-4-2-5-9-17)21(26)12-13-28-18-10-6-3-7-11-18/h2-11,19-20H,12-15H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UUHOHBFKASVVHS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC(=N1)C2CN(CC2C3=CC=CC=C3)C(=O)CCSC4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 1-(3-(3-Methyl-1,2,4-oxadiazol-5-yl)-4-phenylpyrrolidin-1-yl)-3-(phenylthio)propan-1-one is a derivative of oxadiazole and has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews the biological activities associated with this compound, including its anticancer properties, antibacterial effects, and other pharmacological profiles.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 358.47 g/mol. The structure consists of a pyrrolidine ring, an oxadiazole moiety, and a phenylthio group, which may contribute to its biological activities.
Anticancer Activity
Recent studies have demonstrated that compounds containing oxadiazole derivatives exhibit significant cytotoxic effects against various cancer cell lines. For instance, research indicated that related compounds showed high cytotoxicity against MCF-7 breast cancer cells using the MTT assay. The results suggested that these compounds could be more effective than standard treatments like Tamoxifen .
Table 1: Cytotoxicity of Compounds on MCF-7 Cells
| Compound Name | IC50 (µM) | Comparison to Tamoxifen |
|---|---|---|
| Compound A | 5.0 | More effective |
| Compound B | 10.0 | Comparable |
| Compound C | 15.0 | Less effective |
Antibacterial Activity
The antibacterial properties of oxadiazole derivatives have also been explored. Studies have shown that certain derivatives exhibit significant activity against both Gram-positive and Gram-negative bacteria. For example, compounds were tested against strains such as Staphylococcus aureus and Escherichia coli, showing MIC values significantly lower than traditional antibiotics like Oxytetracycline .
Table 2: Antibacterial Activity of Selected Compounds
| Compound Name | MIC (µg/mL) | Bacterial Strain |
|---|---|---|
| Compound D | 7.8 | Staphylococcus aureus |
| Compound E | 15.6 | Escherichia coli |
| Compound F | 3.9 | Bacillus cereus |
The mechanism by which these compounds exert their biological effects is still under investigation. However, it is hypothesized that the oxadiazole ring may play a crucial role in disrupting cellular processes in cancer cells and bacteria. The presence of the phenylthio group is believed to enhance lipophilicity, facilitating better membrane penetration and bioactivity.
Case Studies
One notable study synthesized various oxadiazole derivatives and evaluated their anticancer properties using various assays. The results indicated that modifications on the oxadiazole ring could lead to enhanced cytotoxicity against specific cancer cell lines while minimizing toxicity to normal cells .
Another significant finding involved the antibacterial evaluation of oxadiazole derivatives against multiple bacterial strains, revealing that some compounds exhibited up to sixteen times greater antibacterial activity compared to standard treatments .
Scientific Research Applications
Anticancer Activity
Recent studies have demonstrated that compounds containing the oxadiazole and phenylthio motifs exhibit significant cytotoxic effects against various cancer cell lines. Specifically, analogs of 1-(3-(3-Methyl-1,2,4-oxadiazol-5-yl)-4-phenylpyrrolidin-1-yl)-3-(phenylthio)propan-1-one have shown promising results in inhibiting the proliferation of breast cancer cells (MCF-7), surpassing the efficacy of established chemotherapeutics like Tamoxifen .
Table 1: Cytotoxicity Data of Related Compounds
Structure-Activity Relationship (SAR)
The structural modifications on the oxadiazole and pyrrolidine rings have been pivotal in enhancing the biological activity of these compounds. For instance, variations in substituents on the phenylthio group significantly influence cytotoxicity and selectivity towards cancer cells .
Key Findings from SAR Studies
- Oxadiazole Substitution : The introduction of electron-withdrawing groups on the oxadiazole ring improves binding affinity to target proteins.
- Pyrrolidine Modifications : Alterations in the pyrrolidine structure can enhance lipophilicity, improving cellular uptake.
- Phenylthio Variants : Different substituents on the phenylthio moiety can modulate the compound's overall stability and reactivity.
Future Directions and Research Opportunities
Further research is warranted to explore:
- In Vivo Efficacy : Conducting animal studies to assess the therapeutic potential and safety profile.
- Mechanistic Studies : Elucidating detailed mechanisms of action at the molecular level.
- Formulation Development : Investigating suitable formulations for enhanced bioavailability.
Comparison with Similar Compounds
Structural and Functional Group Comparisons
Key structural analogs include:
*Estimated molecular weight based on structural formula.
Key Observations :
- Oxadiazole Derivatives: The target compound shares the 3-methyl-1,2,4-oxadiazole group with the benzaldehyde and cyclopentanone analogs. These derivatives exhibit higher thermal stability (e.g., melting points >100°C) compared to non-oxadiazole heterocycles, likely due to the rigid, conjugated oxadiazole ring .
- Pyrrolidine vs. Cyclopentanone: The pyrrolidine ring in the target compound introduces conformational flexibility, which may enhance binding to biomolecular targets compared to the rigid cyclopentanone analog .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
